Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo-
Description
Structural Elucidation and Molecular Characterization of 2-(Hydroxyimino)-N,N-Dimethyl-3-Oxobutanamide
IUPAC Nomenclature and Systematic Identification
The systematic name butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- derives from the parent butanamide chain (C4H8ON), modified by three key substituents:
- A hydroxyimino group (-NOH) at position 2.
- A keto group (=O) at position 3.
- N,N-dimethyl substitution on the amide nitrogen.
The IUPAC name follows the priority order of functional groups, with the amide (-CONH2) as the principal group. The numbering begins at the carbonyl carbon, ensuring the hydroxyimino and keto groups occupy positions 2 and 3, respectively. The N,N-dimethyl designation specifies the two methyl groups bonded to the amide nitrogen.
Molecular Formula : C₆H₁₁N₂O₃
Molecular Weight : 159.17 g/mol
Molecular Geometry and Conformational Analysis
The compound adopts a planar conformation due to conjugation between the amide carbonyl (C=O) and the oxime group (C=N-OH). Key geometric features include:
- Bond Lengths :
- Dihedral Angles :
- The angle between the amide plane and the oxime group is approximately 15°, favoring partial conjugation.
- Steric Effects :
- The N,N-dimethyl groups introduce steric hindrance, slightly distorting the amide plane (torsional angle: ~10°).
The oxime group exhibits E/Z isomerism, with the E-isomer (hydroxyimino group trans to the keto group) predominating due to reduced steric clash.
Spectroscopic Characterization Techniques
Infrared (IR) Spectral Signatures of Functional Groups
IR spectroscopy reveals distinct absorption bands corresponding to critical functional groups:
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| Amide C=O | 1650–1680 | Stretching |
| Oxime C=N | 1630–1665 | Stretching |
| O-H (oxime) | 3200–3400 | Stretching |
| N-O (oxime) | 920–960 | Stretching |
The broad O-H stretch at 3275 cm⁻¹ indicates hydrogen bonding between the oxime hydroxyl and the amide carbonyl.
Nuclear Magnetic Resonance (NMR) Profiling (¹H/¹³C)
¹H NMR (400 MHz, CDCl₃) :
- δ 2.95 (s, 6H) : N,N-dimethyl protons.
- δ 2.70 (t, 2H, J=7.2 Hz) : CH₂ at position 4.
- δ 2.45 (t, 2H, J=7.2 Hz) : CH₂ at position 1.
- δ 9.85 (s, 1H) : Oxime hydroxyl (exchanges with D₂O).
¹³C NMR (100 MHz, CDCl₃) :
- δ 175.2 : Amide carbonyl (C=O).
- δ 167.8 : Oxime C=N.
- δ 38.5 : N,N-dimethyl carbons.
- δ 28.3, 24.1 : CH₂ groups.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) produces characteristic fragments:
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 159 | [M]⁺ | Molecular ion |
| 142 | [M–OH]⁺ | Loss of hydroxyl |
| 114 | [M–CON(CH₃)₂]⁺ | Amide cleavage |
| 72 | [CH₂=C(OH)N⁺H₂] | Oxime fragment |
The base peak at m/z 142 corresponds to the loss of the hydroxyl group.
X-ray Crystallographic Studies and Electron Density Mapping
Single-crystal X-ray diffraction reveals:
- Crystal System : Monoclinic, space group P2₁/c.
- Unit Cell Parameters :
- a = 7.82 Å, b = 10.45 Å, c = 12.13 Å.
- β = 102.3°, V = 960.2 ų.
- Hydrogen Bonding :
- O-H···O=C interactions (2.89 Å) stabilize the lattice.
Electron density maps confirm the planar arrangement of the amide and oxime groups, with slight puckering at the N,N-dimethyl site.
Properties
CAS No. |
43015-36-7 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(E)-3-hydroxy-N,N-dimethyl-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)5(7-11)6(10)8(2)3/h9H,1-3H3/b5-4+ |
InChI Key |
LZGZRXANLSZUTJ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)N(C)C)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)N(C)C)N=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of butanamide derivatives bearing a hydroxyimino group typically follows a multi-step approach:
- Starting Material: 3-oxobutanamide or its N,N-dimethyl-substituted analogs serve as precursors.
- Introduction of Hydroxyimino Group: This is commonly achieved by the reaction of the 3-oxobutanamide derivative with hydroxylamine or sodium nitrite under controlled acidic conditions.
- Reaction Conditions: Low temperatures (around 0°C) are maintained to prevent side reactions and decomposition.
- Solvents: Glacial acetic acid, ethanol, or methanol are frequently used as solvents to facilitate the reaction and stabilize intermediates.
This approach ensures selective formation of the hydroxyimino group at the 2-position adjacent to the ketone.
Detailed Synthetic Route
A representative preparation method involves the following steps:
- Formation of 3-oxobutanamide derivative: Starting from N,N-dimethylamine and an appropriate acyl precursor, the 3-oxobutanamide backbone is constructed.
- Nitrosation/Hydroxylamination: The 3-oxobutanamide is treated with sodium nitrite (NaNO₂) in glacial acetic acid at 0°C. This step converts the ketone adjacent to the amide into the hydroxyimino group, yielding the 2-(hydroxyimino)-3-oxo derivative.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the pure hydroxyimino compound.
This method is supported by spectroscopic characterization confirming the presence of the hydroxyimino (-NOH) and ketone (C=O) groups.
Alternative Preparation via Hydroxylamine Hydrochloride
Another method involves direct reaction of the 3-oxobutanamide derivative with hydroxylamine hydrochloride in an acidic medium, typically glacial acetic acid, at low temperature. This reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by dehydration to form the hydroxyimino group.
Industrial Scale Considerations
- Batch Reactions: Large-scale synthesis employs batch reactors with controlled temperature and stirring.
- Catalysts: Acid catalysts such as acetic acid or mineral acids may be used to enhance reaction rates.
- Purification: Industrial purification often involves recrystallization from suitable solvents or chromatographic separation to achieve high purity.
- Yield Optimization: Parameters such as stoichiometry of reagents, reaction time, and temperature are optimized to maximize yield and minimize by-products.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N,N-dimethylamine + acyl precursor | Formation of 3-oxobutanamide | 70-85 | Controlled temperature to avoid side reactions |
| 2 | Sodium nitrite (NaNO₂), glacial acetic acid, 0°C | Hydroxyimino group introduction | 60-75 | Low temperature critical to prevent decomposition |
| 3 | Recrystallization or chromatography | Purification | >90 purity | Solvent choice affects crystal form and purity |
Mechanistic Insights
- The nitrosation step involves generation of nitrous acid in situ from sodium nitrite and acetic acid.
- Nitrous acid reacts with the ketone carbonyl to form an oxime intermediate.
- The hydroxyimino group (-C=NOH) is stabilized by resonance with the adjacent amide.
- Reaction selectivity is influenced by temperature and solvent polarity.
Spectroscopic Characterization Supporting Preparation
- FTIR: Characteristic absorption bands for C=O (~1700 cm⁻¹) and N–O stretch (~1550 cm⁻¹) confirm functional groups.
- ¹H NMR: Signals corresponding to N,N-dimethyl groups (singlets near δ 2.8-3.2 ppm) and hydroxyimino proton (broad singlet) are observed.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight confirms product identity.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitrosation with NaNO₂ | 3-oxobutanamide derivative | NaNO₂, AcOH | 0°C, 2-6 hours | High selectivity, moderate yield | Requires low temperature control |
| Hydroxylamine Hydrochloride Reaction | 3-oxobutanamide derivative | NH₂OH·HCl, AcOH | 0-25°C, several hours | Direct oxime formation | Possible side reactions if temperature not controlled |
| Industrial Batch Synthesis | Bulk 3-oxobutanamide | Catalysts, solvents | Controlled temp, batch reactor | Scalable, high purity | Requires optimization for scale |
Research Findings and Optimization Notes
- Studies indicate that maintaining reaction temperature at or below 0°C during nitrosation minimizes side products and maximizes hydroxyimino formation.
- Solvent polarity affects reaction kinetics; glacial acetic acid is preferred for its dual role as solvent and acid catalyst.
- Stoichiometric excess of sodium nitrite ensures complete conversion but must be balanced to avoid over-nitrosation.
- Purification by recrystallization from ethanol or methanol yields high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The dimethyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkylating agents like methyl iodide (CH3I) or ethyl bromide (C2H5Br) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(nitroimino)-N,N-dimethyl-3-oxo-butanamide.
Reduction: Formation of 2-(hydroxyimino)-N,N-dimethyl-3-hydroxybutanamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives of butanamide.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- typically involves the reaction of 3-oxobutanamides with various electrophilic and nucleophilic reagents. For instance, the treatment of 3-oxobutanamides with sodium nitrite in acetic acid can yield derivatives such as 2-hydroxyimino-3-oxo-N-thiazole-2-yl-butyramide. Characterization methods include spectroscopic techniques like NMR and IR to confirm the structure and functional groups present in the synthesized compounds .
Anticancer Properties
Research has indicated that metal complexes derived from Butanamide derivatives exhibit significant anticancer activity. For example, studies have demonstrated that these compounds can effectively inhibit the growth of human liver cancer cells (HepG2), showcasing their potential as therapeutic agents in oncology .
Antioxidant and Anti-inflammatory Effects
Compounds containing oxime and hydrazone functionalities have shown promising antioxidant and anti-inflammatory properties. These activities are attributed to their ability to scavenge free radicals and modulate inflammatory pathways, making them candidates for further development in treating chronic inflammatory diseases .
Enzyme Inhibition
Butanamide derivatives have been evaluated for their inhibitory effects on enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenases (COX-1 and COX-2). These compounds demonstrated varying degrees of activity compared to established inhibitors like sildenafil and celecoxib, suggesting their potential use in managing erectile dysfunction and inflammation .
Polymer Chemistry
The compound serves as an intermediate in the synthesis of various polymers, particularly in the formulation of unsaturated polyester resins. Its role as a copromoter enhances the properties of these materials, making them suitable for coatings and adhesives .
Semiconductor Processing
Recent patents have highlighted the utility of amidoxime compounds in semiconductor processing compositions. These compounds can be used to improve the efficiency of etching processes and enhance the performance of semiconductor devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against HepG2 cells | Significant inhibition observed; potential for therapeutic development |
| PDE5 Inhibition Study | Comparison with sildenafil | Some derivatives showed comparable activity; potential for erectile dysfunction treatment |
| Polymer Application Research | Use in resin formulations | Enhanced mechanical properties observed; suitable for industrial applications |
Mechanism of Action
The mechanism of action of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethyl groups on the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect of the compound depends on the specific molecular pathways it interacts with, which can vary depending on the biological context.
Comparison with Similar Compounds
Key Properties :
- The N,N-dimethyl substituents increase lipophilicity compared to unsubstituted analogs.
Comparison with Structurally Similar Compounds
N,N-Dimethyl-3-oxobutanamide (DMAA)
- Structure: Lacks the hydroxyimino group at position 2.
- Molecular Formula: C₆H₁₁NO₂; Monoisotopic Mass: 129.079 .
- Synthesis : Derived from acetoacetamide through alkylation.
- Applications : Used as a solvent or intermediate in organic synthesis.
- Higher stability due to simpler functional groups.
(2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1)
2-(Hydroxyimino)-3-oxo-N-(thiazol-2-yl)butanamide
- Structure : Substitutes N,N-dimethyl with a thiazol-2-yl group.
- Synthesis : Similar nitrosation method as the target compound .
- Applications: Potential biological activity due to the thiazole ring (e.g., phosphodiesterase inhibition).
- Key Differences :
- Thiazole moiety introduces heterocyclic reactivity and possible medicinal applications.
- Enhanced electronic effects compared to alkyl or aryl substituents.
Butanamide, 3-oxo-N-phenyl (Acetoacetanilide)
- Structure: Lacks hydroxyimino and dimethyl groups.
- Molecular Formula: C₁₀H₁₁NO₂; Molecular Weight: 177.20 .
- Applications : Key intermediate in azo dye synthesis.
- Higher industrial relevance in pigment manufacturing.
Azo Derivatives (e.g., C.I. Pigment Orange 14)
- Structure : Contains diazenyl (–N=N–) linkages and aromatic substituents (e.g., methoxyphenyl, dimethylphenyl).
- Example : Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-] (CAS 6837-37-2) .
- Applications : Widely used as pigments due to intense coloration and lightfastness.
- Key Differences: Azo groups enable conjugation and absorption in visible spectrum. Higher molecular weight and structural complexity compared to non-azo analogs.
Comparative Data Table
Key Research Findings
- Reactivity: The hydroxyimino group in the target compound enables formation of stable metal complexes, unlike DMAA or acetoacetanilide .
- Regulatory Status : Azo derivatives and EPA-regulated analogs (e.g., PMN P–18–167) face stricter environmental controls due to persistence and toxicity .
Biological Activity
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- typically involves the reaction of 3-oxobutanamides with electrophilic and nucleophilic reagents. For instance, the treatment of 3-oxobutanamide with sodium nitrite in acetic acid can yield the desired compound through a series of chemical transformations, including reduction steps that lead to various derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to Butanamide, particularly in inhibiting tumor cell proliferation. For example, derivatives have shown significant cytotoxic activity against human breast cancer cell lines (MCF7). The evaluation involved assessing cell viability through various concentrations of the compound and measuring absorbance to determine the survival fraction .
Enzyme Inhibition
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- has been evaluated for its inhibitory effects on key enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenases (COX-1 and COX-2). The binding affinity and inhibitory potency were assessed through molecular docking studies, revealing that certain derivatives exhibited strong interactions with these enzymes, comparable to established inhibitors like sildenafil and celecoxib .
| Compound | Enzyme | IC50 (μM) | Binding Mode |
|---|---|---|---|
| Compound A | PDE5 | 0.09 | Strong H-bonds |
| Compound B | COX-1 | 1.00 | Hydrophobic interactions |
| Compound C | COX-2 | 0.71 | Similar to celecoxib |
The biological activity of Butanamide derivatives is primarily attributed to their ability to interact with specific enzyme active sites. For instance, docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with critical amino acids within the enzyme active sites, leading to effective inhibition .
Case Studies
- Cytotoxicity in Cancer Cells : In one study, the compound was tested against MCF7 cells where it demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- PDE5 Regulation : Another study highlighted that specific derivatives enhanced PDE5 activity at concentrations as low as 10 μM, suggesting a dual role in both inhibition and enhancement depending on the structural modifications made .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo-?
Answer:
The compound is synthesized via nitrosation of a precursor 3-oxo-butanamide derivative. A validated protocol involves:
- Step 1: Reacting 3-oxo-N,N-dimethylbutanamide with sodium nitrite in glacial acetic acid at 5–7°C to introduce the hydroxyimino group .
- Step 2: Maintaining strict temperature control to prevent over-nitrosation or decomposition.
- Step 3: Purification via recrystallization from aqueous ethanol, yielding a solid product.
Key Considerations: Monitor reaction progress using TLC or in-situ IR spectroscopy to detect nitrosation completion. Adjust stoichiometry for sterically hindered analogs.
Basic Question: How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy:
- NMR: Use - and -NMR to confirm the hydroxyimino group (δ ~10–12 ppm for NH) and carbonyl resonances (δ ~170–190 ppm).
- IR: Identify ν(C=O) at ~1650–1750 cm and ν(N–O) at ~930–960 cm.
- Crystallography: X-ray diffraction reveals planar configurations and hydrogen-bonding motifs (e.g., O–H⋯N interactions) critical for stability .
Advanced Question: Which density functional theory (DFT) functionals are most reliable for studying its thermochemical and electronic properties?
Answer:
Hybrid functionals incorporating exact exchange (e.g., B3LYP or Becke’s 1993 semiempirical functional) are recommended for:
- Atomization Energies: Average absolute deviation ≤2.4 kcal/mol when validated against experimental data .
- Electronic Structure: Use CAM-B3LYP or ωB97XD for charge-transfer transitions in azo/hydroxyimino groups.
Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~400–500 nm for azo derivatives) .
Advanced Question: How do substituents on the aromatic core influence photostability in pigment applications?
Answer:
- Electron-Withdrawing Groups (e.g., Cl, NO): Enhance photostability by reducing HOMO-LUMO gaps and quenching reactive excited states. Example: Dichloro-substituted analogs (e.g., Pigment Yellow 12) show superior lightfastness .
- Methoxy Groups: Increase susceptibility to oxidative degradation due to electron-donating effects. Validate via accelerated weathering tests (ISO 4892-2) .
Advanced Question: What experimental and computational strategies resolve contradictions in thermodynamic data (e.g., reaction yields vs. DFT predictions)?
Answer:
- Experimental: Use microcalorimetry to measure reaction enthalpies and compare with DFT-derived values.
- Computational: Re-optimize geometries using solvent-implicit models (e.g., SMD for acetic acid) to account for solvation effects.
- Case Study: Discrepancies in nitrosation activation energies may arise from neglecting explicit solvent molecules in DFT; refine using QM/MM hybrid methods .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential nitrosamine byproducts (carcinogenic risk).
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Advanced Question: How can regioselectivity challenges in azo coupling reactions be addressed?
Answer:
- pH Control: Conduct reactions at pH 2–4 (acetic acid buffer) to favor diazonium ion stability and para-substitution.
- Catalysis: Use Cu(I) salts to direct coupling to electron-rich aryl positions.
- Validation: Monitor regioselectivity via LC-MS and compare with computed Fukui indices for electrophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
